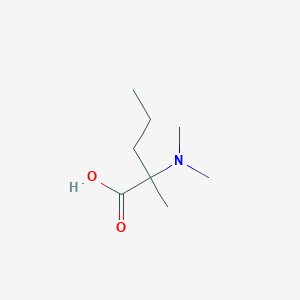
2-Dimethylamino-2-methyl-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Dimethylamino-2-methyl-pentanoic acid” is a chemical compound. Its molecular formula is C8H16O2 . It is also known by other names such as Valeric acid, 2,2-dimethyl-, methyl ester; Methyl α,α-dimethylvalerate; Methyl 2,2-dimethylvalerate; 2,2-Dimethylvaleric acid, methyl ester .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been studied in several papers. For instance, one study investigated the quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides . Another research focused on the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly (2- (dimethylamino)ethyl methacrylate-co- (oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been explored in several studies. For example, one research paper presented kinetic investigations of quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases. For instance, the ECHA database provides information about its molecular formula, EC number, and CAS number .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis and chemical reactions of compounds structurally related to 2-dimethylamino-2-methyl-pentanoic acid are a significant area of study. Research on 2-dimethylamino-3-pentanone, a key intermediate in the synthesis of analgesic alkylaminoalkylnaphthalenes, provides insights into the chemical behavior and resolution of such compounds (Collina et al., 1999). Additionally, the synthesis of related compounds like (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol has been studied, showcasing the application of chemical reactions like the Mannich reaction and Grignard reaction in synthesizing these compounds (Fang Ling, 2011).
Biomedical and Pharmacological Applications
- Compounds structurally similar to this compound have shown promise in various biomedical applications. For example, a study on 2,5-BHPA, a novel pyran-isoindolone derivative, revealed its potential in thrombolytic therapy. This research explored its absorption and transportation characteristics in human Caco-2 cells and pharmacokinetics in beagle dogs, indicating its suitability for intravenous administration (Ma et al., 2019). Similarly, derivatives of pentanoic acid have been investigated for their inhibitory effects on nitric oxide synthases, showcasing their potential in designing more potent inhibitors (Ulhaq et al., 1998).
Diagnostic and Imaging Applications
- Research has also focused on the diagnostic applications of compounds related to this compound. For instance, a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile was used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This illustrates the potential of these compounds in noninvasive diagnostic imaging (Shoghi-Jadid et al., 2002).
Material Science and Environmental Applications
- In the field of material science, derivatives of this compound have been used in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. A study using Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate demonstrated the potential of these compounds in creating membranes with high water permeability, indicating their relevance in filtration and separation technologies (Hassankiadeh et al., 2015). Another study explored the use of 2-amino-2-methyl-1-propanol, a compound structurally related to this compound, in CO2 absorption systems, highlighting its potential in environmental applications (Karlsson et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally related to branched-chain amino acids (bcaas) such as leucine, isoleucine, and valine . These BCAAs interact with various enzymes involved in their metabolism .
Mode of Action
For instance, branched-chain aminotransferase (BCAT) catalyzes a reversible transamination reaction that converts BCAAs into branched-chain ketoacids .
Biochemical Pathways
The biochemical pathways affected by 2-Dimethylamino-2-methyl-pentanoic acid are likely similar to those of BCAAs. In the catabolic pathway of BCAAs, BCAT converts BCAAs into branched-chain ketoacids. The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates .
Pharmacokinetics
Its predicted properties include a boiling point of 2737±230 °C, a density of 1010±006 g/cm3, and a vapor pressure of 001Pa at 20℃ .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its structural similarity to BCAAs, it may have similar effects. For example, alterations in BCAA metabolism can cause neurological phenotypes and recurrent episodes of ketoacidosis .
Propriétés
IUPAC Name |
2-(dimethylamino)-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-6-8(2,7(10)11)9(3)4/h5-6H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRCMVRTXDXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2961930.png)




![2-Chloro-7-methylbenzo[d]oxazole](/img/structure/B2961937.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)
![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2961941.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)

![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)